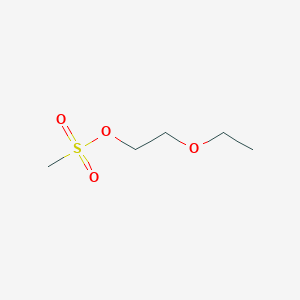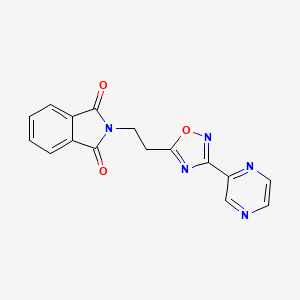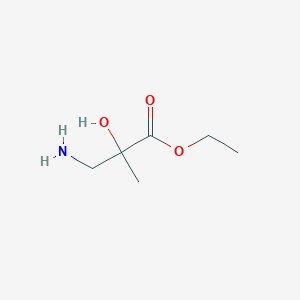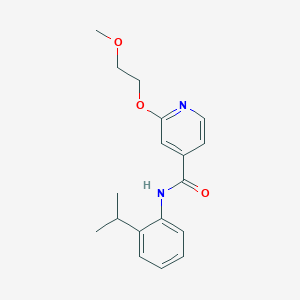
2-Ethoxyethyl methanesulfonate
Overview
Description
2-Ethoxyethyl methanesulfonate is an organosulfur compound with the molecular formula C5H12O4S. It is primarily used as an alkylating agent in scientific research. Alkylating agents introduce an alkyl group onto a molecule, modifying its chemical properties and reactivity. This compound is known for its ability to modify DNA and proteins, making it valuable in various biological and chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl methanesulfonate can be synthesized through the reaction of 2-ethoxyethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve 2-ethoxyethanol in an organic solvent like dichloromethane.
- Add methanesulfonyl chloride dropwise while maintaining the temperature.
- Add pyridine to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture for several hours.
- Extract the product using an appropriate solvent and purify it through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyethyl methanesulfonate primarily undergoes substitution reactions due to its alkylating nature. It can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of various substituted products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, hydroxyl groups.
Solvents: Dichloromethane, ethanol, water.
Conditions: Room temperature to moderate heating, depending on the nucleophile and desired product.
Major Products Formed:
With Amines: Formation of alkylated amines.
With Thiols: Formation of thioethers.
With Hydroxyl Groups: Formation of ethers.
Scientific Research Applications
2-Ethoxyethyl methanesulfonate is widely used in scientific research due to its ability to modify biomolecules. Some of its key applications include:
DNA Modification: It can alkylate DNA bases, creating adducts that disrupt DNA replication and repair mechanisms.
Protein Labeling: It can be attached to specific amino acid residues in proteins, enabling researchers to track and study protein interactions, localization, and function within cells.
Mutagenicity Studies: It can induce mutations in DNA, allowing researchers to investigate the mechanisms of mutagenesis and carcinogenesis.
Cell Cycle Research: It can arrest cell cycle progression, helping researchers study specific phases of the cell cycle and their regulation.
Neurobiology Research: It has been used to investigate the effects of alkylating agents on neuronal function and development.
Mechanism of Action
2-Ethoxyethyl methanesulfonate exerts its effects through alkylation, where it transfers an ethoxyethyl group to nucleophilic sites on biomolecules. This process involves the fission of the alkyl-oxygen bond, allowing the alkyl group to react with nucleophilic sites such as DNA bases or amino acid residues in proteins. The alkylation of DNA can lead to the formation of abnormal bases, disrupting DNA replication and repair, and ultimately causing mutations .
Comparison with Similar Compounds
Ethyl Methanesulfonate: Similar to 2-ethoxyethyl methanesulfonate but with an ethyl group instead of an ethoxyethyl group.
Methyl Methanesulfonate: Contains a methyl group and is used in genome stability research and as a model for studying alkylating agents in chemotherapy.
Uniqueness: this compound is unique due to its ethoxyethyl group, which provides distinct reactivity and solubility properties compared to its ethyl and methyl counterparts. This makes it particularly useful in specific research applications where these properties are advantageous.
Properties
IUPAC Name |
2-ethoxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJFCQFIGKZNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide](/img/structure/B2371075.png)
![2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2371078.png)
![2-[(2-Aminophenyl)amino]ethanol, HCl](/img/structure/B2371079.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)




![1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2371092.png)

![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)
![1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2371097.png)

